1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Description
1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity
1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS Number: 900011-56-5) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C21H22N2O4S
- Molecular Weight : 398.5 g/mol
- Structure : The compound features a complex structure that includes a tetrahydropyrrolo framework and a phenylsulfonyl group, which may contribute to its biological activity.
Recent studies have suggested various mechanisms through which this compound may exert its biological effects:
- Inhibition of Enzymatic Activity : The sulfonamide moiety in the compound is known to interact with various enzymes. For example, sulfonamides often exhibit inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic pathways.
- Molecular Docking Studies : Computational studies have demonstrated that the compound can bind effectively to target proteins, indicating potential as a lead compound for drug development. These studies often utilize molecular docking techniques to predict binding affinities and modes of action.
- Antioxidant Activity : Preliminary in vitro studies suggest that compounds with similar structures may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Biological Activity
The biological activities of this compound have been evaluated in various contexts:
- Anticancer Activity : Some derivatives of tetrahydropyrrolo compounds have shown promising results against different cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against breast cancer (T47D) and colon cancer (HCT-116) cell lines with IC50 values indicating significant potency.
- Antimicrobial Activity : Research into related pyrazole compounds has revealed antibacterial properties against pathogenic bacteria. This suggests that the target compound may also exhibit similar activities.
Case Study 1: Anticancer Potential
A study investigating the effects of structurally similar compounds on cancer cell lines found that certain derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of BACE1 (Beta-site APP-cleaving enzyme 1), a target for Alzheimer's disease treatment. Compounds structurally related to the target molecule showed significant inhibition in vitro, suggesting potential neuroprotective effects.
Data Table: Biological Activities Summary
Activity Type | Model System | Observed Effect | IC50 (μM) |
---|---|---|---|
Anticancer | HCT-116 (Colon Cancer) | Cytotoxicity | 6.2 |
Anticancer | T47D (Breast Cancer) | Cytotoxicity | 27.3 |
Enzyme Inhibition | BACE1 | Inhibition | Varies |
Antimicrobial | Pathogenic Bacteria | Antibacterial | Varies |
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-19-11-10-16(15-20(19)27-2)21-18-9-6-12-22(18)13-14-23(21)28(24,25)17-7-4-3-5-8-17/h3-12,15,21H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRQMAJOJABSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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